4-Oxo-9,11,13-octadecatrienoic acid
CAS No.: 17699-20-6
Cat. No.: VC21083516
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17699-20-6 |
|---|---|
| Molecular Formula | C18H28O3 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | (9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
| Standard InChI | InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |
| Standard InChI Key | DTRGDWOPRCXRET-SUTYWZMXSA-N |
| Isomeric SMILES | CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |
| SMILES | CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
| Canonical SMILES | CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Introduction
4-Oxo-9,11,13-octadecatrienoic acid, also known as licanic acid or couepic acid, is a polyunsaturated fatty acid with significant biological properties. Its molecular formula is , and it has a molecular weight of approximately 292.4 g/mol. This compound is characterized by its unique structure, which includes multiple double bonds and a ketone functional group.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | (9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
| CAS Number | 623-99-4 |
Mechanisms of Action
The compound's anti-inflammatory activity is linked to its ability to modulate key signaling pathways:
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Nuclear Factor kappa B (NF-κB): Inhibition of NF-κB nuclear localization reduces inflammation.
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Mitogen-Activated Protein Kinase (MAPK): The activation of MAPK pathways is suppressed by this compound.
These mechanisms suggest potential therapeutic applications for managing inflammatory diseases.
Natural Sources
4-Oxo-9,11,13-octadecatrienoic acid can be derived from various plant sources. Notably, it has been isolated from Salicornia herbacea, a halophyte known for its antioxidant properties and potential health benefits .
Extraction Methods
The extraction process typically involves:
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Harvesting plant material.
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Using solvent extraction methods to isolate the fatty acids.
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Purification through chromatographic techniques.
Recent Studies
Recent studies have focused on the metabolic pathways influenced by this fatty acid:
Potential Applications
The unique properties of 4-Oxo-9,11,13-octadecatrienoic acid suggest several potential applications:
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Pharmaceuticals: Development of anti-inflammatory drugs.
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Nutraceuticals: Use in dietary supplements for health promotion.
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